Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl. The reaction conditions often involve moderate temperatures and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in the formation of isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
- Benzopyran-4-One-Isoxazole Hybrid Compounds
Uniqueness
Ethyl 5-(3,5-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 5-[3,5-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C26H23NO5/c1-2-29-26(28)24-16-25(32-27-24)21-13-22(30-17-19-9-5-3-6-10-19)15-23(14-21)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
VEWXHMPOKKGRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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